molecular formula C7H5BrN2O2 B1285437 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one CAS No. 335032-38-7

6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one

Cat. No. B1285437
CAS RN: 335032-38-7
M. Wt: 229.03 g/mol
InChI Key: UQKSYBHWHOLZKA-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one, also known as 6-Bromo-Pyrido[2,3-d][1,3]oxazin-2(4H)-one or 6-Bromo-1H-Pyrido[2,3-d][1,3]oxazin-2(4H)-one, is a heterocyclic compound belonging to the Pyrido[2,3-d][1,3]oxazin-2(4H)-one family. It is an important organic compound due to its wide range of applications in various scientific fields. 6-Bromo-Pyrido[2,3-d][1,3]oxazin-2(4H)-one has been studied extensively for its use as a reagent in organic synthesis, as a ligand in coordination complexes, and as a catalyst in organic reactions. It has also been studied for its potential biological applications, such as its role in enzyme inhibition and its ability to form DNA-binding complexes.

Scientific Research Applications

Cancer Therapy: FGFR Inhibitors

6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is crucial in cancer therapy . Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, including breast, lung, and liver cancers. By inhibiting FGFR, these compounds can prevent cancer cell proliferation and migration, making them promising candidates for anticancer drugs.

Antiproliferative Agents

The compound’s derivatives have shown significant antiproliferative activity against various cancer cell lines . By introducing specific functional groups, researchers have been able to enhance the antitumor properties of these molecules. This has led to the development of novel anti-cancer agents that can act directly on cancer cells to inhibit their growth and proliferation.

Molecular Docking and Dynamics

Molecular docking studies of 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one derivatives have revealed their potential binding orientations within the active sites of target proteins . Additionally, molecular dynamics simulations help in understanding the stability of these compounds when bound to their receptors, providing insights into their effectiveness as therapeutic agents.

Photoluminescent Materials

Derivatives of the compound have been used in the design of photoluminescent materials with high quantum efficiency . These materials are valuable for multicolor display applications, where cost-effective and efficient light-emitting compounds are required.

Lead Compound Optimization

The low molecular weight and potent activity of certain derivatives make them appealing lead compounds for further optimization . The optimization process involves modifying the chemical structure to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties for clinical applications.

Signal Transduction Pathway Studies

The compound’s role in signal transduction pathways, particularly those involving cell proliferation and migration, makes it a valuable tool for studying physiological and pathological processes . Understanding these pathways can lead to the discovery of new therapeutic targets and strategies.

Angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a process regulated by the FGF–FGFR axis, to which 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one derivatives can contribute . Studying the effects of these compounds on angiogenesis can provide insights into the treatment of diseases where angiogenesis plays a critical role, such as cancer and macular degeneration.

Drug Resistance Mechanisms

Understanding how cancer cells develop resistance to therapy is crucial for improving treatment outcomes6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one derivatives can be used to study the mechanisms behind drug resistance, especially in cancers where FGFR signaling is involved .

Mechanism of Action

Target of Action

6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one primarily targets fibroblast growth factor receptors (FGFRs) . FGFRs are crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of FGFR signaling is implicated in various cancers, making it a significant target for anticancer therapies .

Mode of Action

The compound interacts with FGFRs by binding to their tyrosine kinase domain. This binding inhibits the receptor’s autophosphorylation, preventing the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Biochemical Pathways

By targeting FGFRs, 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetics of 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

The molecular and cellular effects of 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one include:

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability:

: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors

properties

IUPAC Name

6-bromo-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c8-5-1-4-3-12-7(11)10-6(4)9-2-5/h1-2H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKSYBHWHOLZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC(=O)O1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-amino-5-bromo-3-(hydroxymethyl)pyridine (3.0 g, 15 mmole) in methanol (30 mL) was added dimethyl carbonate (5 mL, 60 mmole) and sodium methoxide (25 wt % solution in methanol, 4 mL, 17.4 mmole). The reaction was heated at reflux for 18 hr, cooled to RT, and concentrated to dryness. The remaining residue was triturated with saturated aqueous NH4Cl (50 mL), filtered, washed with cold H2O (50 mL), and dried under vacuum to give the tide compound (1.75 g, 51%) as a beige solid: LCMS (ES) m/e 229.0 (M+H)+; 1H NMR (400 MHz, DMSO-d6) δ 10.90 (s, 1 H), 8.31 (s, 1 H), 7.90 (s, 1 H), 5.31 (s, 2 H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
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reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
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solvent
Reaction Step One
Yield
51%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-bromo-3-hydroxymethylpyridine hydrobromide (Apollo, Cheshire, UK, 0.528 mmol) in dichloromethane (1.25 ml) and triethylamine (1.162 mmol) was cooled with an ice-bath. Was added to the RM trichloromethyl chloroformate (0.317 mmol) in dichloromethane and the RM was stirred for 30 min at 0° C. and 1 h at rt. The RM was diluted with dichloromethane, washed with saturated aqueous NaHCO3, dried over Na2SO4, filtered and evaporated. The residue was absorbed on silica gel and separated by flash chromatography (heptane/EtOAc 0% to 80%). The fractions containing product were evaporated together to give the title compound as a yellow solid. (HPLC: tR 2.16 min (Method A); M+H=229, 231 MS-ES)
Quantity
0.528 mmol
Type
reactant
Reaction Step One
Quantity
1.162 mmol
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
0.317 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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